Tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
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Overview
Description
Tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]-3,6-diazabicyclo[311]heptane-6-carboxylate is a complex organic compound with a unique structure that includes a diazabicycloheptane core, a pyridyl group, and a dioxaborolane moiety
Preparation Methods
The synthesis of Tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]-3,6-diazabicyclo[311]heptane-6-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Substitution Reactions: The pyridyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The dioxaborolane moiety can be oxidized or reduced under specific conditions.
Coupling Reactions: The boron atom in the dioxaborolane moiety can engage in Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The pyridyl group can participate in coordination chemistry, forming complexes with metal ions .
Comparison with Similar Compounds
Similar compounds include other boron-containing organic molecules, such as:
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 1-(tert-Butoxycarbonyl)-1,2,5,6-tetrahydro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Compared to these compounds, Tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate has a unique diazabicycloheptane core, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C21H32BN3O4 |
---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate |
InChI |
InChI=1S/C21H32BN3O4/c1-19(2,3)27-18(26)25-15-10-16(25)13-24(12-15)17-9-8-14(11-23-17)22-28-20(4,5)21(6,7)29-22/h8-9,11,15-16H,10,12-13H2,1-7H3 |
InChI Key |
LVJKXYADCSTNNU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CC4CC(C3)N4C(=O)OC(C)(C)C |
Origin of Product |
United States |
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